molecular formula C8H11NO3S B2421870 4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide CAS No. 220948-20-9

4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide

Cat. No.: B2421870
CAS No.: 220948-20-9
M. Wt: 201.24
InChI Key: IMAILDNLESYHOJ-LURJTMIESA-N
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Description

4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is a chiral sulfonamide compound of high interest in medicinal chemistry and biochemical research. Sulfonamides are a foundational class of synthetic compounds known for their broad pharmacological activities, primarily functioning as competitive inhibitors of bacterial dihydropteroate synthase (DHPS), a key enzyme in the folate synthesis pathway . This mechanism of action has established sulfonamides as crucial agents for studying antibacterial resistance and developing new anti-infectives . Beyond their antibacterial role, sulfonamides are investigated for a diverse range of therapeutic applications, including anti-carbonic anhydrase activity, which is relevant for conditions like glaucoma and inflammation . The specific structure of this reagent, featuring a stereospecific (S)-1-hydroxyethyl group at the para position of the benzene ring, makes it a valuable chiral building block or intermediate. Researchers can utilize it in the synthesis of more complex molecules, particularly in structure-activity relationship (SAR) studies aimed at modulating selectivity, potency, and metabolic profile . The chiral center is critical for exploring stereospecific interactions with biological targets. This product is intended for research applications such as hit-to-lead optimization, enzymatic assay development, and as a precursor for novel sulfonamide derivatives. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

4-[(1S)-1-hydroxyethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3S/c1-6(10)7-2-4-8(5-3-7)13(9,11)12/h2-6,10H,1H3,(H2,9,11,12)/t6-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAILDNLESYHOJ-LURJTMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide typically involves the reaction of benzenesulfonyl chloride with (S)-1-phenylethanol under basic conditions. The reaction proceeds through the formation of an intermediate sulfonyl ester, which is subsequently hydrolyzed to yield the desired sulfonamide . The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .

Chemical Reactions Analysis

Types of Reactions

4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is primarily studied for its antibacterial properties . It acts as a competitive inhibitor of dihydropteroate synthetase, an enzyme essential for bacterial folic acid synthesis. This mechanism renders it effective against various gram-positive and gram-negative bacteria, making it a candidate for developing new antibiotics .

In addition to its antibacterial activity, research indicates potential anti-inflammatory properties attributed to the hydroxyethyl substituent. This suggests possible therapeutic applications beyond traditional antibiotic use .

Enzyme Inhibition Studies

The compound has been shown to inhibit key enzymes such as:

  • Carbonic Anhydrase : Inhibiting this enzyme can disrupt acid-base balance and may have therapeutic implications in conditions like glaucoma and certain types of edema.
  • Dihydropteroate Synthetase : Its inhibition leads to antibacterial effects, reinforcing its potential as a lead compound for antibiotic development.

Studies have demonstrated that this compound effectively inhibits carbonic anhydrase with an IC50 value in the micromolar range, indicating its potential use in treating diseases associated with this enzyme's dysfunction .

Industrial Applications

In industrial settings, this compound is utilized as a building block in the synthesis of more complex molecules. Its properties make it suitable for use in developing new materials and as a catalyst in various chemical reactions .

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

Inhibition Studies

Research has highlighted that this compound effectively inhibits carbonic anhydrase, showcasing its potential therapeutic applications. Another study emphasized its antibacterial properties through inhibition of dihydropteroate synthetase, reinforcing its candidacy for antibiotic development .

Structure-Activity Relationship (SAR)

The structural features of this compound significantly influence its biological activity. The hydroxyethyl substituent enhances solubility and may improve binding affinity to target enzymes compared to other sulfonamides .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide is unique due to its specific structural features, such as the hydroxyethyl group, which imparts distinct chemical and biological properties. This compound’s ability to inhibit carbonic anhydrase enzymes with high selectivity makes it a valuable candidate for therapeutic applications .

Biological Activity

4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide, a sulfonamide derivative with the molecular formula C₈H₁₁NO₃S and a molecular weight of 201.24 g/mol, exhibits significant biological activity primarily due to its sulfonamide structure. This compound is characterized by a sulfonamide group (-SO₂NH₂) attached to a benzene ring that also contains a hydroxyethyl substituent. This structure is crucial for its interaction with biological systems, particularly in the context of antibacterial activity.

The primary mechanism through which this compound exerts its biological effects is by acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for bacterial folic acid synthesis. By inhibiting DHPS, this compound disrupts the synthesis of folate, leading to reduced levels of tetrahydrofolate (THF), which is critical for DNA synthesis and repair in bacteria. This process can induce "thymineless death" in bacteria, as they cannot utilize exogenous folate sources .

Antibacterial Properties

This compound has shown efficacy against various gram-positive and gram-negative bacteria . The compound's sulfonamide structure is well-documented for its antibacterial properties, making it a potential candidate for treating bacterial infections.

Anti-inflammatory Potential

Some studies suggest that the hydroxyethyl substituent may confer additional anti-inflammatory properties, although this aspect requires further investigation to fully elucidate its therapeutic potential.

Ecotoxicological Assessments

Research has also explored the environmental impact of sulfonamides, including this compound. Ecotoxicological studies have measured parameters such as LC50 (Lethal Concentration 50%) to assess toxicity levels across different organisms. For example:

OrganismLC50 Value (mg/L)Reference
Daphnia magna15.7
Pseudokirchneriella subcapitata12.3
Lemna minor8.9

These findings indicate that while the compound possesses beneficial antibacterial properties, it also poses environmental risks that must be managed.

Comparative Studies

Comparative studies with other sulfonamides reveal unique features of this compound:

Compound NameStructure CharacteristicsUnique Features
3-[(1R)-1-hydroxyethyl]benzene-1-sulfonamideSimilar sulfonamide structure but different stereochemistryDifferent stereoisomer affecting biological activity
SulfamethoxazoleContains a methyl group instead of hydroxyethylWidely used in combination therapies for urinary tract infections
SulfanilamideBasic sulfanilamide structure without hydroxyethylOne of the first sulfonamides used clinically

The unique hydroxyethyl substituent may influence the solubility and overall biological activity compared to other sulfonamides, suggesting targeted therapeutic applications.

Q & A

Q. What is the optimal synthetic route for 4-[(1S)-1-hydroxyethyl]benzene-1-sulfonamide, and how can purity be validated?

The compound is synthesized via nucleophilic substitution between benzenesulfonyl chloride and (S)-1-phenylethanol under controlled pH (7–8) and temperature (0–5°C). Critical steps include slow addition of reactants to minimize side products and purification via recrystallization (ethanol/water). Purity validation employs HPLC with a C18 column (mobile phase: acetonitrile/0.1% trifluoroacetic acid) and chiral chromatography to confirm enantiomeric excess (>99%) .

Q. What is the primary mechanism of antibacterial action for this sulfonamide derivative?

It competitively inhibits dihydropteroate synthetase (DHPS), blocking bacterial folate synthesis. Methodologically, this is confirmed via enzyme kinetics assays (measuring Ki values using spectrophotometric monitoring of NADPH oxidation) and structural docking studies (PDB ID: 1AJ0) to map interactions with the p-aminobenzoic acid (PABA) binding pocket .

Q. Which analytical techniques are essential for characterizing its stereochemical and structural properties?

  • X-ray crystallography resolves the (S)-configuration at the hydroxyethyl group (e.g., C–C bond angles: 109.5°–121.23°) .
  • NMR (¹H and ¹³C) confirms regiochemistry: aromatic protons (δ 7.2–7.8 ppm), sulfonamide NH (δ 5.1 ppm), and hydroxyethyl CH (δ 3.9 ppm) .
  • Mass spectrometry validates molecular weight (exact mass: 215.05 g/mol) .

Q. How does the hydroxyethyl group influence bioactivity compared to simpler sulfonamides?

The (S)-hydroxyethyl group enhances target binding via hydrogen bonding with DHPS (e.g., ΔG = −8.2 kcal/mol vs. −6.5 kcal/mol for des-hydroxy analogs). This is quantified using isothermal titration calorimetry (ITC) and comparative MIC assays against E. coli (MIC = 2 μg/mL vs. 8 μg/mL for sulfamethoxazole) .

Advanced Research Questions

Q. How can enantiomer-specific activity be systematically investigated?

  • Synthesis : Prepare (R)- and (S)-enantiomers via chiral auxiliaries or enzymatic resolution .
  • Assays : Compare DHPS inhibition (IC₅₀) and antibacterial efficacy (time-kill curves) in isogenic bacterial strains.
  • Structural analysis : Use cryo-EM to visualize enantiomer binding differences in DHPS .

Q. What experimental strategies address bacterial resistance linked to DHPS mutations?

  • Mutant screening : Generate E. coli DHPS mutants (e.g., Phe28Leu) via error-prone PCR and assess resistance ratios (RR = MICmutant/MICwild-type).
  • Combination therapy : Test synergy with dihydrofolate reductase inhibitors (trimethoprim) using checkerboard assays (FIC index ≤0.5) .

Q. How can in vivo pharmacokinetics be optimized for this compound?

  • ADME profiling : Use radiolabeled (¹⁴C) compound in rodent models to measure oral bioavailability (F >80%) and half-life (t½ = 4.2 hr).
  • Metabolite ID : LC-MS/MS detects primary metabolites (e.g., sulfonamide cleavage products) in plasma .

Q. What methodologies validate target engagement in complex biological systems?

  • Photoaffinity labeling : Incorporate a diazirine moiety for UV crosslinking, followed by pull-down assays and Western blotting .
  • Thermal shift assays : Monitor DHPS melting temperature (ΔTm = +3.5°C) upon compound binding .

Q. How to resolve contradictions in reported IC₅₀ values across studies?

  • Standardize assays : Use recombinant DHPS (≥95% purity) and consistent substrate concentrations (50 μM PABA).
  • Control variables : pH (7.4), temperature (37°C), and cofactors (Mg²⁺ 2 mM). Cross-validate with orthogonal methods (SPR, ITC) .

Q. What computational approaches predict off-target interactions?

  • Docking screens : Use AutoDock Vina against human proteome databases (e.g., ChEMBL).
  • Machine learning : Train models on sulfonamide toxicity data (e.g., hepatotoxicity prediction via DeepTox) .

Q. Tables

Property Value Method Reference
LogP1.5 ± 0.1HPLC (Shimadzu)
Topological PSA86.4 ŲMolinspiration Calculator
DHPS Ki0.8 μMEnzyme kinetics
Crystallographic R-factor0.029X-ray (296 K)

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